

Spectroscopic and procedural guide for 1-Cyano-5-iodonaphthalene and related analogues

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Compound of Interest

Compound Name: 1-Cyano-5-iodonaphthalene

Cat. No.: B15064291

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For researchers, scientists, and professionals in drug development, this document serves as a technical guide concerning the spectroscopic data for **1-Cyano-5-iodonaphthalene**. Despite extensive searches of publicly available scientific databases and literature, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) and detailed synthesis protocols for **1-Cyano-5-iodonaphthalene** could not be located. This suggests that such data may not be published in readily accessible sources.

To provide valuable context and reference for researchers working with similar structures, this guide presents the available spectroscopic data for the foundational molecules: 1-Iodonaphthalene and 1-Cyanonaphthalene. These compounds represent the constituent functional groups of the target molecule and their spectral characteristics are fundamental for the analysis of related derivatives.

Spectroscopic Data for 1-Iodonaphthalene

1-Iodonaphthalene is a key synthetic precursor and its spectral data are well-documented.

Mass Spectrometry

The mass spectrum of 1-Iodonaphthalene is characterized by its molecular ion peak and fragmentation pattern.

Feature	Value
Molecular Formula	C ₁₀ H ₇ I
Molecular Weight	254.07 g/mol
Major Peak (m/z)	254
Second Major Peak (m/z)	127
Third Major Peak (m/z)	126

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups and aromatic structure.

Wavenumber (cm ⁻¹)	Interpretation
~3050	Aromatic C-H stretch
~1570	Aromatic C=C ring stretch
~770	C-H out-of-plane bending
~530	C-I stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data reveals the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectrum Note: Chemical shifts (δ) are typically reported in ppm relative to a standard (e.g., TMS).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.90	Doublet	1H	H-8
~7.85	Doublet	1H	H-4
~7.75	Doublet	1H	H-2
~7.50	Triplet	1H	H-7
~7.40	Triplet	1H	H-6
~7.25	Triplet	1H	H-3
~7.10	Doublet	1H	H-5

^{13}C NMR Spectrum

Chemical Shift (δ) ppm	Assignment
~139.0	C-8a
~135.0	C-4a
~133.0	C-4
~130.0	C-2
~129.0	C-5
~128.0	C-7
~127.5	C-6
~127.0	C-8
~124.0	C-3
~95.0	C-1 (C-I)

Spectroscopic Data for 1-Cyanonaphthalene

1-Cyanonaphthalene is another critical structural analogue.

Mass Spectrometry

The key feature in the mass spectrum of 1-Cyanonaphthalene is the prominent molecular ion peak.

Feature	Value
Molecular Formula	C ₁₁ H ₇ N
Molecular Weight	153.18 g/mol
Major Peak (m/z)	153

Infrared (IR) Spectroscopy

The nitrile (C≡N) group presents a distinct, sharp absorption band.

Wavenumber (cm ⁻¹)	Interpretation
~3060	Aromatic C-H stretch
~2225	Nitrile (C≡N) stretch
~1580, ~1500	Aromatic C=C ring stretch
~780	C-H out-of-plane bending

General Experimental Protocols

While a specific protocol for **1-Cyano-5-iodonaphthalene** is unavailable, the following outlines a general workflow for the synthesis and characterization of such a substituted naphthalene.

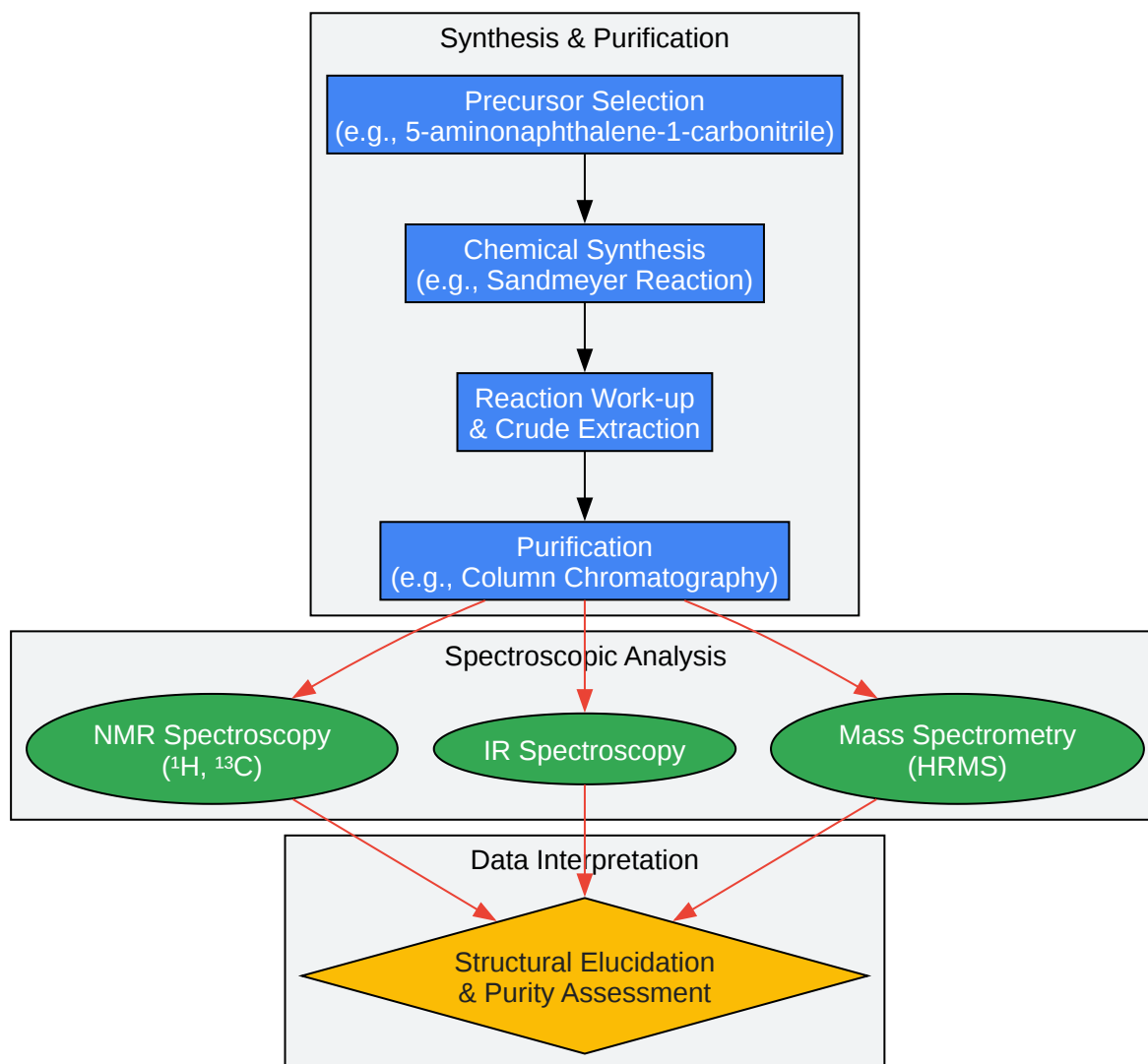
- **Synthesis:** A common route would involve a Sandmeyer reaction starting from 5-amino-1-naphthalenecarbonitrile or a nucleophilic substitution on a suitable di-substituted naphthalene precursor. The reaction would be carried out in an appropriate solvent under controlled temperature conditions.
- **Work-up and Purification:** Upon completion, the reaction mixture is typically quenched and the crude product is extracted into an organic solvent. Purification is then achieved through

techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

- Spectroscopic Analysis:
 - NMR: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl_3 or DMSO-d_6 .
 - IR: The infrared spectrum is obtained using an FTIR spectrometer, often with the sample prepared as a KBr pellet or as a thin film.
 - Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition and molecular weight of the synthesized compound.

Experimental and Analytical Workflow

The logical flow from synthesis to data analysis for a novel compound like **1-Cyano-5-iodonaphthalene** is depicted below. This workflow is standard in chemical research and drug development for the characterization of new molecular entities.



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Caption: General workflow for the synthesis and characterization of a chemical compound.

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